5-Bromo-2-fluoro-4-methylsulfonyltoluene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2-fluoro-4-methylsulfonyltoluene are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methylsulfonyltoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
5-Bromo-2-fluoro-4-methylsulfonyltoluene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biochemistry: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylsulfonyltoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include the modulation of enzyme activity or the alteration of protein function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Another compound with similar bromine and fluorine substitutions but with an amine group instead of a methylsulfonyl group.
5-Bromo-2-fluoro-4-methylaniline: Similar structure but with a different functional group arrangement.
Uniqueness
5-Bromo-2-fluoro-4-methylsulfonyltoluene is unique due to its specific combination of bromine, fluorine, and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized research applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-5-methyl-2-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-5-3-6(9)8(4-7(5)10)13(2,11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXXNGGIAPGJEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650200 |
Source
|
Record name | 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-79-5 |
Source
|
Record name | 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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